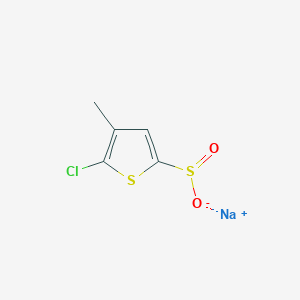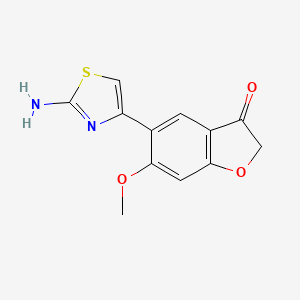
2-Amino-5-(difluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-5-(difluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium . The reaction conditions are mild, and the procedure is convenient, yielding the desired product efficiently. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Amino-5-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(difluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Amino-5-(difluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
- 2-Amino-5-(trifluoromethyl)nicotinonitrile
- 2-Amino-5-bromo-nicotinonitrile
- 2-Amino-4,6-diphenylnicotinonitrile These compounds share a similar pyridine-based structure but differ in their substituents, leading to variations in their chemical properties and applications . The presence of the difluoromethyl group in this compound makes it unique, potentially offering distinct reactivity and biological activity.
Properties
Molecular Formula |
C7H5F2N3 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-amino-5-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)5-1-4(2-10)7(11)12-3-5/h1,3,6H,(H2,11,12) |
InChI Key |
WPFARIYDCWPFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
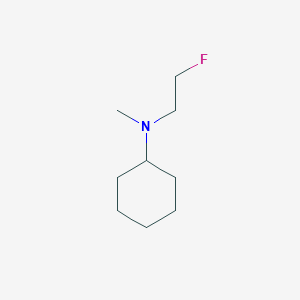
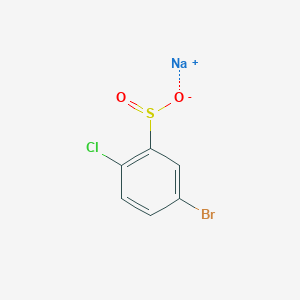
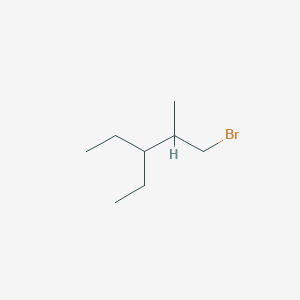
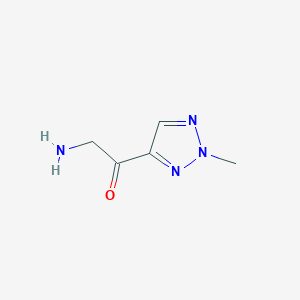
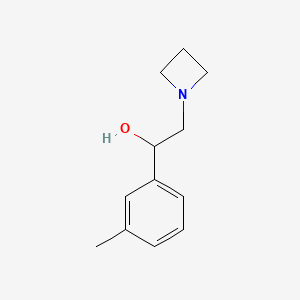
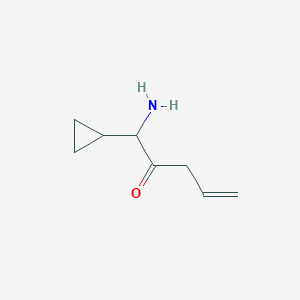
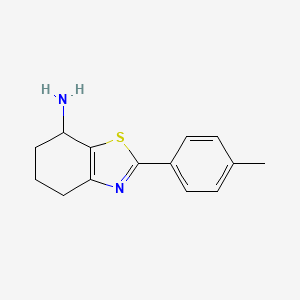
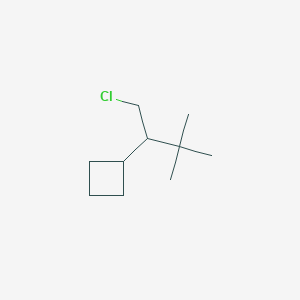
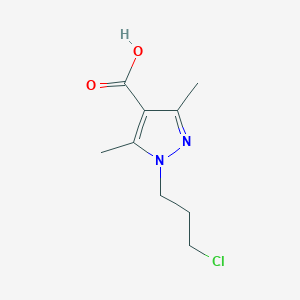

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
